Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

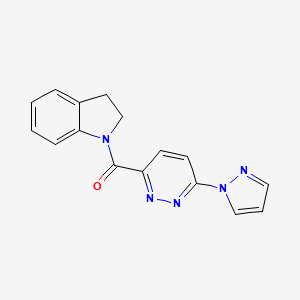

“Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 887589-51-7 . It has a molecular weight of 492.41 and its IUPAC name is butyl 6-bromo-4-[4-(tert-butoxycarbonyl)-1-piperazinyl]-2-quinolinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at room temperature .科学研究应用

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to further chemical modifications, allowing for the development of a range of therapeutic molecules. For instance, the tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, which can be removed under mild acidic conditions .

Precursor for Biologically Active Compounds

The presence of the piperazine and quinoline moieties makes it a potential precursor for compounds with biological activities. Quinoline derivatives are known for their antimalarial properties, while piperazines are found in many pharmaceutical drugs with diverse therapeutic effects .

Material Science

In material science, this compound could be used to synthesize novel organic frameworks with potential applications in catalysis, gas storage, or as sensors. The bromine atom offers a site for further functionalization, such as coupling reactions that can lead to the formation of larger, complex structures .

Dipeptide Synthesis

The tert-butoxycarbonyl-protected amino acid derivatives, similar in structure to the compound , have been utilized in the synthesis of dipeptides. These dipeptides are valuable in studying protein functions and in the development of peptide-based drugs .

Solvent Applications

Derivatives of this compound, particularly those with ester functionalities, have been used as solvents in various industrial applications, including coatings, inks, and adhesives. The unique properties of these solvents can be attributed to the presence of the tert-butyl group .

Polymerization Initiator

The tert-butyl group within the compound’s structure can act as an initiator in polymerization reactions. This application is crucial in the production of polymers with specific properties for use in plastics, fibers, and other materials .

Synthesis of Natural Product Analogues

Compounds with similar structural features have been synthesized as analogues of natural products, such as Indiacen A and Indiacen B. These analogues can be used to study the biological activities and therapeutic potentials of the natural products .

Chemical Research and Development

In R&D, this compound can be used to develop new synthetic methodologies or as a model compound for mechanistic studies. Its complex structure provides a challenge for synthetic chemists and can lead to the discovery of new reactions and techniques .

安全和危害

属性

IUPAC Name |

butyl 6-bromo-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVZNKRMLBEKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)

![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)

![3'-(3-fluoro-4-methylphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2854462.png)

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)